N-(4-(N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)sulfamoyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O3S/c1-15-14-16(2)30(28-15)23-13-12-22(26-27-23)25-19-4-6-20(7-5-19)29-34(32,33)21-10-8-18(9-11-21)24-17(3)31/h4-14,29H,1-3H3,(H,24,31)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQROYBXWYDGRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

A related compound has been found to interact withLeishmania major pteridine reductase 1 (LmPTR1) , which could suggest a similar target for this compound. LmPTR1 is an enzyme that plays a crucial role in the survival and proliferation of parasites.

Mode of Action

It is suggested that the compound may bind to its target enzyme, potentially inhibiting its function. This inhibition could disrupt the normal biochemical processes of the parasite, leading to its death.

Biochemical Pathways

The compound’s interaction with its target can affect various biochemical pathways. For instance, inhibition of LmPTR1 can disrupt the folate pathway, which is essential for the synthesis of nucleic acids and proteins in the parasite. This disruption can lead to the death of the parasite.

Pharmacokinetics

A related compound was found to have high solubility in saline at ph 7, which could suggest good bioavailability for this compound.

Result of Action

Based on the potential inhibition of lmptr1, it can be inferred that the compound may lead to the death of the parasite by disrupting its essential biochemical processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound. .

Biological Activity

N-(4-(N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure includes a pyrazole moiety, which is known for its diverse pharmacological properties.

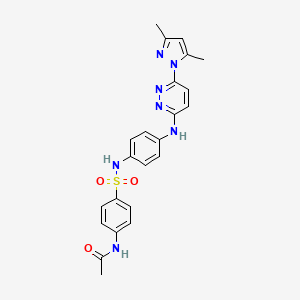

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Recent studies have shown that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents .

Anti-inflammatory Properties

Compounds with similar structural features have also been reported to possess anti-inflammatory activity. The introduction of sulfamoyl groups has been linked to enhanced COX inhibitory effects, which are crucial for reducing inflammation . In experimental models, these compounds showed a significant reduction in inflammatory markers.

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial effects. Studies indicate that derivatives with the pyrazole and sulfamoyl functionalities exhibit potent activity against various bacterial strains, making them potential candidates for developing new antibiotics .

The mechanism by which this compound exerts its biological effects is multifaceted. It is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to cancer proliferation and inflammation. For example, the inhibition of certain cytochrome P450 enzymes has been documented, which could play a role in its pharmacokinetics and overall efficacy .

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and tested for their anticancer activity against breast cancer cell lines. One derivative exhibited an IC50 value of 15 µM, indicating strong cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of a similar compound structure. The results indicated a significant decrease in TNF-alpha levels in treated macrophages when compared to controls, highlighting the compound's potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below highlights key structural and synthetic differences between the target compound and analogs from the evidence:

*Molecular weight estimated based on structural formula.

Functional Group and Substituent Analysis

Core Heterocycles :

- The target compound uses a pyridazine core, whereas compound 27 employs pyridine. Pyridazine’s electron-deficient nature may enhance binding to polar enzyme active sites compared to pyridine.

- Compound P-0042 shares a pyridazine core but includes a 5-chloro-6-oxo modification, which could influence redox properties.

Sulfonamide/Sulfamoyl Groups: The target’s sulfamoyl (-SO2NH-) bridge differs from compound 27’s sulfonamide (-SO2NH2) and carbamoyl (-NHC(O)-) groups.

Acetamide Modifications :

- The target’s acetamide is directly attached to a phenyl ring, while compound P-0042 links acetamide to a cyclopropyl group. Cyclopropyl’s steric effects might reduce metabolic degradation compared to the target’s linear chain.

Aromatic Substituents :

Spectral Data Insights

- The IR spectrum of compound 27 confirmed carbonyl (1726 cm⁻¹) and sulfonamide (1164 cm⁻¹) stretches. The target’s acetamide carbonyl would likely appear near 1700 cm⁻¹, with sulfamoyl S=O stretches around 1350–1150 cm⁻¹.

- Compound P-0042’s ESI-MS ([M+H]+ = 445.2) suggests stability under ionization conditions, a trait shared with sulfonamide/sulfamoyl-containing analogs.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(4-(N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)sulfamoyl)phenyl)acetamide?

- Methodology : The compound’s pyrazole-sulfonamide scaffold can be synthesized via a multi-step approach.

Core Formation : React hydrazine derivatives (e.g., 3,5-dimethyl-1H-pyrazole) with pyridazine intermediates under refluxing ethanol to form the pyrazole-pyridazine hybrid .

Sulfamoyl Linkage : Introduce the sulfamoyl group via coupling reactions using chlorosulfonic acid or sulfonyl chlorides under anhydrous conditions .

Acetamide Functionalization : Use acetylation reagents like acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) to finalize the structure .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How is the purity and structural integrity of this compound validated during synthesis?

- Analytical Techniques :

- Melting Point : Confirm consistency with literature values (e.g., 190–265°C for similar pyrazole-sulfonamides) .

- Spectroscopy : Use -NMR (δ 2.1–2.3 ppm for methyl groups in pyrazole; δ 7.2–8.1 ppm for aromatic protons) and -NMR (e.g., carbonyl carbons at ~170 ppm) .

- Mass Spectrometry : HRMS (ESI) to verify molecular ion peaks (e.g., [M+H] with <2 ppm error) .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating its anticancer activity, particularly in colon cancer models?

- In Vitro Assays :

- Cell Viability : Use MTT/WST-1 assays on HCT-116 or SW480 colon cancer cell lines (IC determination) .

- Apoptosis Induction : Assess via Annexin V/PI staining and caspase-3/7 activation .

- Mechanistic Studies :

- Target Identification : Perform kinase profiling or molecular docking to identify interactions with apoptosis-related proteins (e.g., Bcl-2/Bax) .

- Transcriptomics : RNA sequencing to map pathways (e.g., p53 or MAPK signaling) .

Q. How can computational tools optimize the synthesis and biological activity of this compound?

- Reaction Design : Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction conditions (solvent, temperature) .

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets like COX-2 or EGFR, guiding SAR modifications .

- Data Integration : Combine experimental results with machine learning to refine synthetic routes (e.g., ICReDD’s reaction path search methods) .

Q. What strategies resolve contradictions in biological data across studies (e.g., varying IC)?

- Standardization :

- Use identical cell lines, assay protocols, and compound concentrations (e.g., 1–100 µM range) .

- Validate purity via HPLC (>95%) to exclude batch variability .

Q. How can structure-activity relationship (SAR) studies enhance this compound’s efficacy?

- Modification Hotspots :

- Pyrazole Ring : Introduce electron-withdrawing groups (e.g., -NO) to enhance electrophilicity and target binding .

- Sulfamoyl Linker : Replace with sulfonamide or urea to modulate solubility and bioavailability .

- Acetamide Tail : Explore branched alkyl chains (e.g., isobutyramide) to improve metabolic stability .

- Testing Framework : Prioritize derivatives using in silico ADMET predictions followed by in vitro validation .

Q. What challenges arise in characterizing its metabolic stability, and how are they addressed?

- In Vitro Models :

- Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH to identify major metabolites (LC-MS/MS analysis) .

- Stability Enhancers : Incorporate trifluoromethyl groups (as in related benzamide derivatives) to resist oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.